molecular formula C20H30O4 B047155 Bis(4-methyl-2-pentyl) phthalate CAS No. 84-63-9

Bis(4-methyl-2-pentyl) phthalate

Cat. No.: B047155
CAS No.: 84-63-9
M. Wt: 334.4 g/mol
InChI Key: UAFXUVUVOTXFND-UHFFFAOYSA-N
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Description

Bis(4-methyl-2-pentyl) phthalate: is an organic compound belonging to the phthalate ester family. It is commonly used as a plasticizer to enhance the flexibility and durability of plastic products. The compound is a colorless to yellow liquid with a sweet odor and is soluble in organic solvents like alcohols, ethers, and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-methyl-2-pentyl) phthalate is typically synthesized through the esterification of phthalic acid with 4-methyl-2-pentanol. The reaction involves mixing phthalic acid with 4-methyl-2-pentanol in the presence of an esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to ensure high yield. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Bis(4-methyl-2-pentyl) phthalate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis(4-methyl-2-pentyl) phthalate is extensively used in scientific research due to its properties as a plasticizer. Some of its applications include:

Mechanism of Action

The mechanism by which bis(4-methyl-2-pentyl) phthalate exerts its effects is primarily through its role as an endocrine disruptor. It can bind to hormone receptors and interfere with the normal hormonal functions in the body. This disruption can lead to various health effects, including reproductive toxicity and developmental issues .

Comparison with Similar Compounds

Bis(4-methyl-2-pentyl) phthalate is similar to other phthalate esters such as:

  • Diisopentyl phthalate
  • Dibutyl phthalate
  • Diisononyl phthalate
  • Bis(2-ethylhexyl) phthalate

Uniqueness: What sets this compound apart is its specific molecular structure, which provides unique plasticizing properties. It offers a balance between flexibility and durability, making it suitable for a wide range of applications .

Properties

IUPAC Name

bis(4-methylpentan-2-yl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-13(2)11-15(5)23-19(21)17-9-7-8-10-18(17)20(22)24-16(6)12-14(3)4/h7-10,13-16H,11-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFXUVUVOTXFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015972
Record name Bis(4-methyl-2-pentyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-63-9
Record name Bis(4-Methyl-2-pentyl) phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-methyl-2-pentyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical methods are commonly used to detect and quantify Bis(4-methyl-2-pentyl) phthalate (BMPP) in various matrices?

A1: Several analytical techniques have been successfully employed for BMPP determination, with a focus on achieving high sensitivity and selectivity. Two prominent methods include:

  • Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS): This method offers high sensitivity and selectivity for analyzing complex samples. It has been effectively used to determine BMPP levels in environmental samples like soil [] and food packaging materials [].
  • High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS): This technique provides robust separation and detection capabilities, proving valuable for quantifying BMPP in food items like tilapia [] and milk [].

Q2: What are the typical concentration ranges of BMPP found in environmental and food samples?

A2: BMPP concentrations can vary significantly depending on the sample type and potential contamination sources.

  • Soil: In a study of agricultural soils in China [], BMPP concentrations ranged from non-detectable levels to several hundred μg/kg.
  • Food Packaging: BMPP was found in various food packaging materials [], with concentrations reaching up to hundreds of mg/L in some cases.
  • Tilapia: Studies [] have detected BMPP residues in tilapia samples, highlighting the potential for bioaccumulation of this compound in aquatic organisms.

Q3: What are the main challenges in analyzing BMPP in complex matrices?

A3: The analysis of BMPP in complex matrices like food and environmental samples often presents challenges due to:

    Q4: What sample preparation techniques are commonly used for BMPP analysis?

    A4: Efficient sample preparation is crucial for accurate and reliable BMPP analysis. Two widely used techniques are:

    • Solid-phase extraction (SPE): This method utilizes a solid phase to selectively retain analytes of interest while washing away interfering compounds. It has been successfully employed for BMPP extraction from tilapia [], milk [], and beverages [].
    • Liquid-liquid extraction (LLE): This technique involves partitioning analytes between two immiscible liquid phases based on their relative solubilities. It has been used for extracting BMPP from food packaging materials [].

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